molecular formula C7H10F3N B14873538 2-(2,2,2-Trifluoroethyl)pent-4-yn-1-amine

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-amine

Cat. No.: B14873538
M. Wt: 165.16 g/mol
InChI Key: DCIQPNFGHKQTLF-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-amine is an organic compound characterized by the presence of a trifluoroethyl group and a pentynylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)pent-4-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with 4-pentyn-1-amine under specific conditions. The reaction typically requires a catalyst, such as a ruthenium-based catalyst, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethylamines .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pent-4-yn-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-amine is unique due to the presence of both the trifluoroethyl and pentynylamine groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pent-4-yn-1-amine

InChI

InChI=1S/C7H10F3N/c1-2-3-6(5-11)4-7(8,9)10/h1,6H,3-5,11H2

InChI Key

DCIQPNFGHKQTLF-UHFFFAOYSA-N

Canonical SMILES

C#CCC(CC(F)(F)F)CN

Origin of Product

United States

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